molecular formula C19H20N4O2S B11558837 N-[3-(acetylamino)phenyl]-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide

N-[3-(acetylamino)phenyl]-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide

Cat. No.: B11558837
M. Wt: 368.5 g/mol
InChI Key: HSQBQRHHPNPUDH-UHFFFAOYSA-N
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Description

2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse applications in medicinal chemistry and material science. The compound’s structure includes a pyridine ring substituted with cyano and trimethyl groups, and an acetamide moiety linked via a thioether bond. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE can be achieved through various synthetic routes. One common method involves the reaction of 3-cyano-4,5,6-trimethylpyridine-2-thiol with N-(3-acetamidophenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways involved in diseases such as cancer and inflammation.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active site residues, while the trimethylpyridine moiety can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar compounds to 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE include other heterocyclic compounds with cyano and acetamide groups. Examples include:

    2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Similar structure but with a different heterocyclic core.

    N-(4-Iodophenyl)-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]acetamide: Similar structure with an iodine substitution. The uniqueness of 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H20N4O2S/c1-11-12(2)17(9-20)19(21-13(11)3)26-10-18(25)23-16-7-5-6-15(8-16)22-14(4)24/h5-8H,10H2,1-4H3,(H,22,24)(H,23,25)

InChI Key

HSQBQRHHPNPUDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC(=O)NC2=CC=CC(=C2)NC(=O)C)C#N)C

Origin of Product

United States

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